![molecular formula C14H16F3N5O2 B2514451 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea CAS No. 1421482-17-8](/img/structure/B2514451.png)
1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea
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Description
The compound , 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea, appears to be a derivative of triazolyl urea with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and biological activity of structurally related compounds.
Synthesis Analysis
The synthesis of related compounds involves the addition reaction of isocyanates with amino-triazoles. For instance, the synthesis of N-(4-methyl phenyl)-N~1-(1,2,4-triazoly)urea compound was achieved by reacting 4-methyl isocyanate with 5-amino-1,2,4-triazole, yielding a 75% success rate . This suggests that a similar approach could be employed for the synthesis of the compound , with modifications to the substituents to match its structure.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance (1H NMR) . These methods would likely be applicable to the compound , providing detailed information about its molecular framework and the nature of its substituents.
Chemical Reactions Analysis
The chemical reactions of triazolyl urea derivatives have not been explicitly detailed in the provided papers. However, the biological activity of these compounds, such as their antiacetylcholinesterase activity, suggests that they may interact with biological enzymes and could undergo enzymatic reactions . The triazolyl urea moiety is known to be a versatile scaffold in medicinal chemistry, often involved in the formation of hydrogen bonds with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the properties of similar compounds. For example, the flexibility of the spacer between pharmacophoric moieties in 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas affects their potency as acetylcholinesterase inhibitors . This indicates that the length and substitution pattern of the alkyl chain in the compound could significantly influence its physical properties and, consequently, its biological activity.
Mechanism of Action
Target of Action
The compound contains a triazole ring, which is a common feature in many pharmaceuticals and agrochemicals . Triazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound were to act as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction. The presence of a trifluoromethyl group could potentially enhance the compound’s potency towards its target, as suggested by some studies .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Given the broad range of activities exhibited by triazole derivatives, it’s likely that the compound could interact with multiple pathways .
properties
IUPAC Name |
1-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O2/c1-9-5-3-4-6-10(9)19-12(23)18-7-8-22-13(24)21(2)11(20-22)14(15,16)17/h3-6H,7-8H2,1-2H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTVGFXVZNZLNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea |
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